Methotrexyl-N'-biotinylethylenediamine
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Overview
Description
Methotrexyl-N’-biotinylethylenediamine is a conjugate compound that combines methotrexate, a well-known chemotherapeutic agent, with a biotinylated ethylenediamine group. This compound is primarily used in proteomics research and has a molecular formula of C32H42N12O6S and a molecular weight of 722.82 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methotrexyl-N’-biotinylethylenediamine involves the conjugation of methotrexate with biotinylated ethylenediamine. The reaction typically requires the activation of the carboxyl group of methotrexate, followed by its coupling with the amine group of biotinylated ethylenediamine. Common reagents used in this process include N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of Methotrexyl-N’-biotinylethylenediamine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent systems, to ensure high yield and purity. The compound is typically purified using chromatographic techniques and stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Methotrexyl-N’-biotinylethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the biotinylated ethylenediamine moiety.
Substitution: The compound can undergo substitution reactions, particularly at the amine and carboxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of Methotrexyl-N’-biotinylethylenediamine, which can be used for further research and applications .
Scientific Research Applications
Methotrexyl-N’-biotinylethylenediamine has a wide range of scientific research applications:
Chemistry: Used as a reagent in synthetic chemistry for the preparation of biotinylated compounds.
Biology: Employed in proteomics research for the labeling and detection of proteins.
Medicine: Investigated for its potential use in targeted drug delivery systems, particularly in cancer therapy.
Industry: Utilized in the development of diagnostic assays and biosensors
Mechanism of Action
The mechanism of action of Methotrexyl-N’-biotinylethylenediamine involves the inhibition of dihydrofolate reductase by the methotrexate moiety, leading to the disruption of DNA synthesis and cell proliferation. The biotinylated ethylenediamine group facilitates the targeting and binding of the compound to specific proteins and receptors, enhancing its efficacy in research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Methotrexate: A chemotherapeutic agent used in cancer therapy.
Biotinylated Compounds: Various biotinylated derivatives used in proteomics and diagnostic assays
Uniqueness
Methotrexyl-N’-biotinylethylenediamine is unique due to its dual functionality, combining the therapeutic properties of methotrexate with the targeting capabilities of biotinylated ethylenediamine. This makes it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C32H42N12O6S |
---|---|
Molecular Weight |
722.8 g/mol |
IUPAC Name |
5-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C32H42N12O6S/c1-44(15-18-14-37-28-26(38-18)27(33)42-31(34)43-28)19-8-6-17(7-9-19)29(47)39-20(30(48)49)10-11-24(46)36-13-12-35-23(45)5-3-2-4-22-25-21(16-51-22)40-32(50)41-25/h6-9,14,20-22,25H,2-5,10-13,15-16H2,1H3,(H,35,45)(H,36,46)(H,39,47)(H,48,49)(H2,40,41,50)(H4,33,34,37,42,43)/t20?,21-,22-,25-/m0/s1 |
InChI Key |
KCIRRPUIZUDBRT-NWXPOXQNSA-N |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)NCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5)C(=O)O |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)NCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)C(=O)O |
Origin of Product |
United States |
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